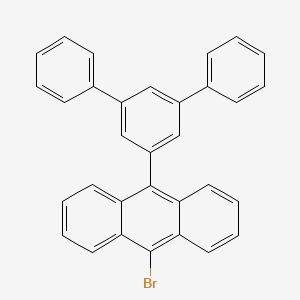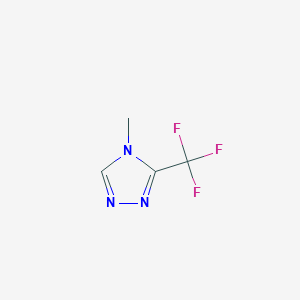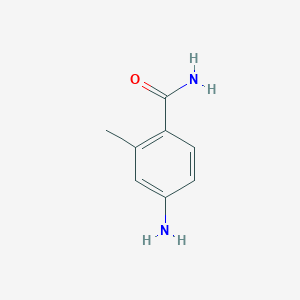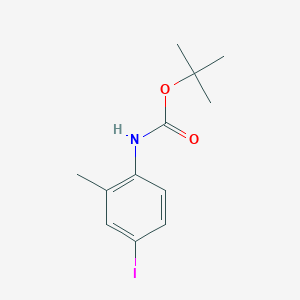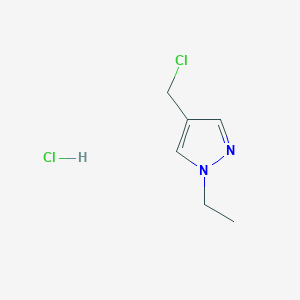
1-Bromo-3-(1,1-difluoroethyl)benzene
Vue d'ensemble
Description
1-Bromo-3-(1,1-difluoroethyl)benzene (1-Br-3-DFEB) is a brominated organofluorine compound with a wide range of scientific and industrial applications. It is a colorless liquid with a boiling point of 82°C and a melting point of -35°C. It is a versatile reagent and is used in a variety of chemical reactions, such as the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst, a solvent, and a surfactant.
Applications De Recherche Scientifique
Synthesis and Structural Studies
1-Bromo-3-(1,1-difluoroethyl)benzene and its derivatives have been extensively studied for their applications in various synthetic and structural analyses. For instance, Muzalevskiy et al. (2009) demonstrated the use of 1-bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels-Alder reactions to synthesize ortho-CF2Br-substituted biaryls (Muzalevskiy, Nenajdenko, Shastin, Balenkova, & Haufe, 2009). Similarly, Stein, Hoffmann, and Fröba (2015) analyzed the crystal structures of derivatives of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene to understand their supramolecular features (Stein, Hoffmann, & Fröba, 2015).
Material Science Applications
In material science, the compound and its related derivatives have shown potential in the development of novel materials. Patil et al. (2012) focused on the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, highlighting its importance in advanced material synthesis (Patil, Uthaisar, Barone, & Fahlman, 2012). Fitch et al. (2003) synthesized new fluorine-containing polyethers using 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, demonstrating its application in creating low dielectric, hydrophobic polyethers with potential electronic applications (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).
Chemical Reactions and Mechanisms
The compound also plays a significant role in understanding various chemical reactions and mechanisms. For example, Schlosser and Castagnetti (2001) investigated the formation of substituted naphthalenes from 1-bromo-3-(trifluoromethoxy)benzene, contributing to the knowledge of aryne chemistry (Schlosser & Castagnetti, 2001). Additionally, Reus et al. (2012) explored the synthesis of bromo-, boryl-, and stannyl-functionalized benzenes, including derivatives of this compound, for applications in organometallic chemistry (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Safety and Hazards
This compound is classified as Aquatic Chronic 2, Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding release to the environment and washing thoroughly after handling. In case of eye contact, rinse cautiously with water for several minutes .
Analyse Biochimique
Biochemical Properties
1-Bromo-3-(1,1-difluoroethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of xenobiotics. The nature of these interactions can vary, including covalent binding to the active site of the enzyme or non-covalent interactions that alter the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing the enzyme from metabolizing its substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. In in vitro studies, the effects of this compound on cellular function may change over time, depending on its stability and the conditions of the experiment. Long-term exposure to this compound in in vivo studies may result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of gene expression. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Threshold effects, where a certain dosage level leads to a significant change in biological activity, are also observed in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its biotransformation and detoxification. Enzymes such as cytochrome P450s and glutathione S-transferases play a crucial role in the metabolism of this compound. These enzymes facilitate the conversion of this compound into more water-soluble metabolites, which can be excreted from the body. The interaction of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. This compound may be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, this compound can accumulate in certain organelles or compartments, depending on its affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism. The localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
1-bromo-3-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJAJYPBNUFMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623706 | |
| Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-70-8 | |
| Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-3-(1,1-DIFLUOROETHYL)BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









